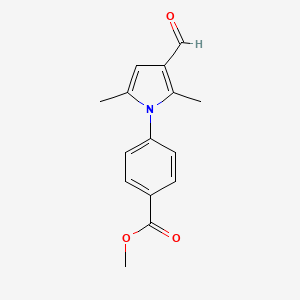

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Background and Significance in Heterocyclic Chemistry

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 347332-01-8) is a heterocyclic compound combining a benzoate ester with a substituted pyrrole moiety. Heterocyclic chemistry forms the backbone of medicinal and materials science due to the structural diversity and biological relevance of these compounds. Pyrrole derivatives, in particular, exhibit broad applications in drug discovery, agrochemicals, and optoelectronics. The integration of a formyl group and methyl substituents on the pyrrole ring enhances reactivity, enabling this compound to serve as a precursor for synthesizing pharmacologically active molecules. Recent studies highlight its utility in developing antitubercular and antimicrobial agents, aligning with global efforts to combat drug-resistant pathogens.

Structural Overview and Chemical Classification

The molecular formula C₁₅H₁₅NO₃ (molecular weight: 257.28 g/mol) features:

- A benzoate ester group at the para position.

- A 2,5-dimethylpyrrole ring substituted with a formyl group at the 3-position.

Key structural attributes :

| Property | Value/Description | Source |

|---|---|---|

| SMILES | COC(=O)C1=CC=C(N2C(=CC=C2C)C=O)C=C1 |

|

| InChI Key | ILWHGQULIVXXKH-UHFFFAOYSA-N |

|

| XLogP | 2.7 (predicted) | |

| Hydrogen bond acceptors | 3 |

The compound belongs to the arylpyrrole class, characterized by fused aromatic and heterocyclic systems. Its planar structure facilitates π-π stacking interactions, critical for binding biological targets.

Historical Context of Pyrrole-Based Benzoates

Pyrrole derivatives have been studied since the 19th century, with the Paal-Knorr synthesis (1885) enabling efficient pyrrole ring formation. The incorporation of benzoate esters emerged in the mid-20th century to enhance solubility and bioavailability. This compound represents a modern iteration, optimized for synthetic versatility. Its design builds on earlier antitubercular pyrrole-carboxylic acid hybrids, such as those reported by Joshi et al. (2013), which demonstrated MIC values of 1–2 μg/mL against Mycobacterium tuberculosis.

Research Objectives and Scientific Relevance

Current research aims to:

- Elucidate structure-activity relationships (SAR) for antimicrobial and anticancer applications.

- Develop efficient synthetic routes using microwave-assisted and Vilsmeier-Haack formylation techniques.

- Explore hybrid molecules combining pyrrole scaffolds with known pharmacophores (e.g., isoniazid).

This compound’s bifunctional reactivity (formyl and ester groups) positions it as a strategic intermediate in combinatorial chemistry, addressing challenges in multidrug-resistant infections and oncology.

Properties

IUPAC Name |

methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWHGQULIVXXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363463 | |

| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347332-01-8 | |

| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.

Esterification: The resulting aldehyde is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products

Oxidation: 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Reduction: 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has garnered attention for its potential pharmacological properties. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that similar pyrrole derivatives can inhibit bacterial growth and possess antifungal properties. This suggests a potential application for this compound in developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds containing the pyrrole structure have been investigated for their anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : this compound can be employed to construct more complex organic molecules due to its reactive functional groups. This makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is being explored for its potential use in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness as a modifier in polymer formulations .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial effects of various pyrrole derivatives, including this compound. The results indicated a significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. This finding supports the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Synthesis of Novel Compounds

In another study, researchers utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The synthesized compounds were tested in vitro and showed promising results in reducing pro-inflammatory cytokine production.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Impact of Formyl Group: The 3-formyl group in the target compound distinguishes it from analogs like Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, which lacks this moiety.

Ester Group Variations :

Replacing the methyl ester with an ethyl group (e.g., Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate) may alter metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, affecting bioavailability .

Substituent Position Effects :

The ortho-substituted Methyl 2-(4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetate () was discontinued, possibly due to steric hindrance or synthetic challenges. In contrast, the para-substituted target compound likely offers better synthetic accessibility and conformational flexibility .

Biological Activity :

ML397 (), a positive allosteric modulator, shares the benzoate scaffold but incorporates a thioacetyl-4-acetamidophenyl group. Its high purity (>99%) and unique substituents suggest tailored interactions with biological targets, which may differ from the target compound’s mechanism .

Heterocyclic Modifications : The pyridine-containing analog () demonstrates how replacing the pyrrole’s formyl group with a pyridine ring alters electronic properties. This modification could influence binding affinity in medicinal chemistry applications .

Biological Activity

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- CAS Number : 347332-01-8

- Molecular Formula : C₁₅H₁₅NO₃

- Molecular Weight : 257.284 g/mol

The compound features a pyrrole ring with a formyl group and two methyl substituents, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrole Ring : Reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.

- Esterification : The resulting aldehyde is then esterified with methanol in the presence of an acid catalyst.

These synthetic routes can be optimized for higher yields and purity in industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 15.6 | 31.25 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

These findings indicate that the compound's antibacterial activity is notably higher than that of conventional antibiotics like oxytetracycline .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Its mechanism appears to involve the induction of apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

In a study evaluating its effects on cancer cell lines, significant cytotoxicity was observed at low concentrations, suggesting its potential as a lead compound for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions.

- Electrophilic Substitution : The pyrrole ring can undergo electrophilic substitution reactions.

- π–π Stacking Interactions : The compound can engage in π–π stacking interactions with aromatic residues in proteins, facilitating its biological effects .

Study on Antibacterial Activity

A study published in MDPI evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to established antibiotics .

Research on Anticancer Effects

Another investigation focused on the compound's anticancer properties revealed that it effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings suggest its potential role as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and what key reaction parameters influence yield?

Methodological Answer:

A common approach involves condensation reactions between pyrrole derivatives and ester-containing aromatic aldehydes. For example, acetonyl acetone (a diketone) can react with methyl 4-aminobenzoate under acidic reflux conditions to form the pyrrole ring, followed by formylation at the 3-position . Key parameters include:

- Reagent stoichiometry : Excess acetonyl acetone ensures complete conversion of the amine group.

- Reaction time and temperature : Reflux in glacial acetic acid (~1–3 hours) optimizes cyclization .

- Purification : Recrystallization from ethanol improves purity, though yields may vary (e.g., 65% reported for analogous compounds) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy :

- FT-IR : Detects C=O stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₇NO₃: 287.1158) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates .

- Waste disposal : Neutralize acidic reaction mixtures before disposal to comply with environmental safety standards .

Advanced: How can researchers optimize the reaction conditions to improve the synthesis efficiency of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary factors like solvent polarity (e.g., acetic acid vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to determine endpoint and minimize side reactions (e.g., over-formylation) .

- Alternative formylation methods : Consider Vilsmeier-Haack conditions (POCl₃/DMF) for selective formylation at the pyrrole 3-position .

Advanced: What strategies are recommended for resolving contradictory spectral data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computationally predicted spectra (e.g., using DFT calculations) to resolve ambiguities in peak assignments .

- Isotopic labeling : Introduce deuterated reagents to track protonation sites and confirm connectivity .

- Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, based on its structural analogs?

Methodological Answer:

- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, given the compound’s pyrrole moiety, which is common in antitumor agents .

- Enzyme inhibition studies : Screen for activity against kinases or cytochrome P450 isoforms using fluorescence-based assays, leveraging the formyl group’s electrophilicity .

- ROS detection : Evaluate antioxidant potential via DCFH-DA probes in cell cultures, as pyrrole derivatives often modulate oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.